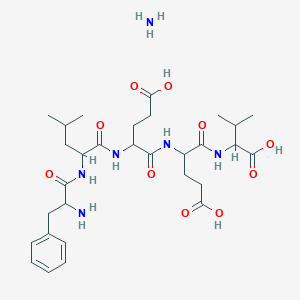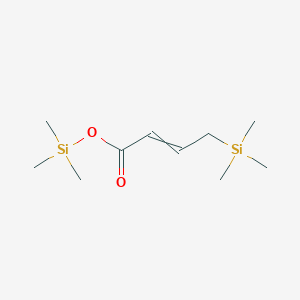
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate acts as a nucleophile in various reactions. It can undergo Michael addition reactions with various electrophiles such as aldehydes, ketones, and α,β-unsaturated esters. The reaction yields an adduct that can be further functionalized to yield various compounds.
Biochemical and Physiological Effects:
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been studied for its biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. Therefore, it should be handled with care.
Direcciones Futuras
There are several future directions for the research on Trimethylsilyl 4-(trimethylsilyl)but-2-enoate. Some of the possible directions are:
1. Synthesis of new compounds using Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a starting material.
2. Development of new applications for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in various fields such as materials science and pharmaceuticals.
3. Study of the mechanism of action of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
4. Study of the biochemical and physiological effects of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
5. Development of new synthesis methods for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate that are more efficient and environmentally friendly.
In conclusion, Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds and applications that can benefit various fields.
Métodos De Síntesis
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate can be synthesized using different methods. One of the most common methods is the reaction between 4-pentenoic acid and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a colorless liquid with a boiling point of 150-152°C.
Aplicaciones Científicas De Investigación
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it is used as a reagent for the synthesis of various compounds such as α,β-unsaturated esters, ketones, and aldehydes. In the field of materials science, it is used as a precursor for the synthesis of functionalized polymers and coatings. In the field of pharmaceuticals, it is used as a starting material for the synthesis of various drugs.
Propiedades
Número CAS |
109751-81-7 |
|---|---|
Nombre del producto |
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate |
Fórmula molecular |
C10H22O2Si2 |
Peso molecular |
230.45 g/mol |
Nombre IUPAC |
trimethylsilyl 4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3 |
Clave InChI |
SUHKAEVNVTYNIE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
Sinónimos |
TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



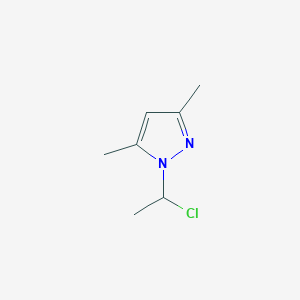
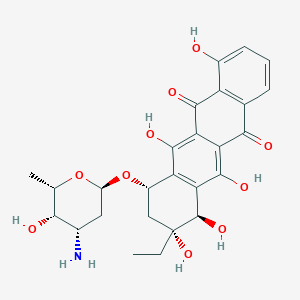


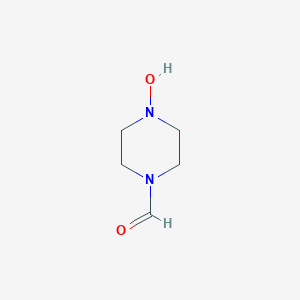
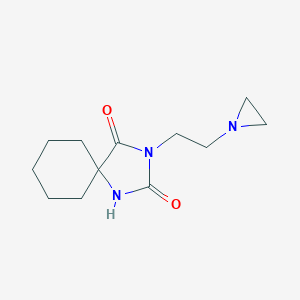
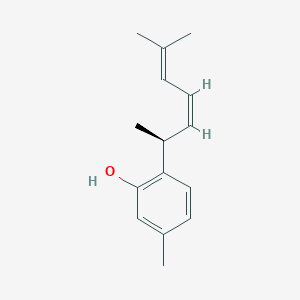
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)


